molecular formula C23H24N4O3 B11021294 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11021294
M. Wt: 404.5 g/mol
InChI Key: OXPKSIXNZHYPLL-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound featuring a combination of oxazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: Starting with a precursor such as 3-methoxy-1,2-oxazole, the oxazole ring is synthesized through cyclization reactions involving appropriate starting materials and catalysts.

    Benzimidazole Synthesis: The benzimidazole moiety is synthesized separately, often starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the oxazole and benzimidazole fragments through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the benzimidazole and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated heterocyclic compounds.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-1H-benzimidazol-5-yl]propanamide: Lacks the phenylethyl group, which may affect its biological activity.

    3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide: Has a different substitution pattern on the benzimidazole ring.

Uniqueness

The presence of both the oxazole and benzimidazole moieties, along with the phenylethyl group, gives 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide unique properties. These structural features contribute to its distinct biological activity and potential therapeutic applications.

This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable subject of study in various fields of scientific research.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)benzimidazol-5-yl]propanamide

InChI

InChI=1S/C23H24N4O3/c1-27-20-11-9-17(24-22(28)13-10-18-15-23(29-2)26-30-18)14-19(20)25-21(27)12-8-16-6-4-3-5-7-16/h3-7,9,11,14-15H,8,10,12-13H2,1-2H3,(H,24,28)

InChI Key

OXPKSIXNZHYPLL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)N=C1CCC4=CC=CC=C4

Origin of Product

United States

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